Ringer's lactate

Content Navigation

CAS Number

Product Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Ringer's lactate solution, also known as lactated Ringer's solution, is an isotonic crystalloid fluid that serves as a balanced or buffered solution primarily used for fluid and electrolyte replacement in clinical settings. Its composition includes sodium chloride, sodium lactate, potassium chloride, and calcium chloride, dissolved in water. The typical osmolarity of Ringer's lactate is approximately 273 mOsm/L, with a pH around 6.5, making it suitable for various medical applications where electrolyte balance is critical . This solution is particularly beneficial in situations involving significant fluid loss, such as trauma, burns, or sepsis, as it helps restore blood volume and improve tissue perfusion .

Ringer's lactate has several important biological activities:

- Volume Resuscitation: It expands intravascular volume, increasing preload and enhancing perfusion to vital organs.

- Metabolic Alkalinization: The lactate component is metabolized to bicarbonate, which can help correct metabolic acidosis.

- Electrolyte Balance: The solution contains essential electrolytes (sodium, potassium, calcium) that are crucial for normal physiological functions .

These properties make Ringer's lactate particularly useful in emergency medicine and surgical settings.

Ringer's lactate is synthesized by dissolving specific salts in distilled water. The standard formulation includes:

- Sodium chloride (sodium ion)

- Sodium lactate (lactate ion)

- Potassium chloride (potassium ion)

- Calcium chloride (calcium ion)

The concentrations of these components are carefully controlled to achieve the desired osmolarity and pH. For example, one liter of Ringer's lactate typically contains about 130 mEq of sodium ions and 28 mEq of lactate ions . The solution may also undergo pH adjustments using hydrochloric acid or sodium hydroxide to ensure it remains within the physiological range .

Ringer's lactate is widely used in various medical scenarios:

- Fluid Resuscitation: Particularly effective in treating dehydration due to burns or hemorrhage.

- Acid-Base Correction: Used to manage metabolic acidosis.

- Surgical Procedures: Acts as a carrier for intravenous medications and helps maintain fluid balance during operations.

- Chemical Burns: Can be applied topically to wash affected areas .

Its versatility makes it a staple in both emergency and routine medical care.

Ringer's lactate may interact with certain medications and conditions. For instance:

- Blood Transfusions: The calcium content can bind with preservatives in stored blood products, potentially increasing the risk of clotting .

- Renal Impairment: In patients with kidney issues, administration may lead to hyperkalemia or fluid overload due to impaired electrolyte handling .

- Metabolic Alkalosis: Excessive administration can worsen alkalosis due to the conversion of lactate to bicarbonate .

Monitoring is crucial when administering Ringer's lactate to mitigate these risks.

Several compounds share similarities with Ringer's lactate but differ in composition and specific applications:

| Compound | Composition | Unique Features |

|---|---|---|

| Normal Saline | Sodium chloride (0.9% solution) | Simple electrolyte replacement; lacks buffering capacity. |

| Ringer's Solution | Sodium chloride, potassium chloride, calcium chloride | Does not contain sodium lactate; primarily used for electrolyte balance without buffering effect. |

| Hartmann’s Solution | Similar to Ringer's lactate but may include magnesium | Often used interchangeably with Ringer’s lactate; slightly different electrolyte balance. |

| Dextrose in Lactated Ringer’s | Includes dextrose along with electrolytes | Provides additional calories; used when energy supplementation is needed. |

Ringer's lactate stands out due to its unique combination of electrolytes and its ability to provide both volume resuscitation and metabolic support through its buffering capacity .

Molecular Formula and Structural Analysis

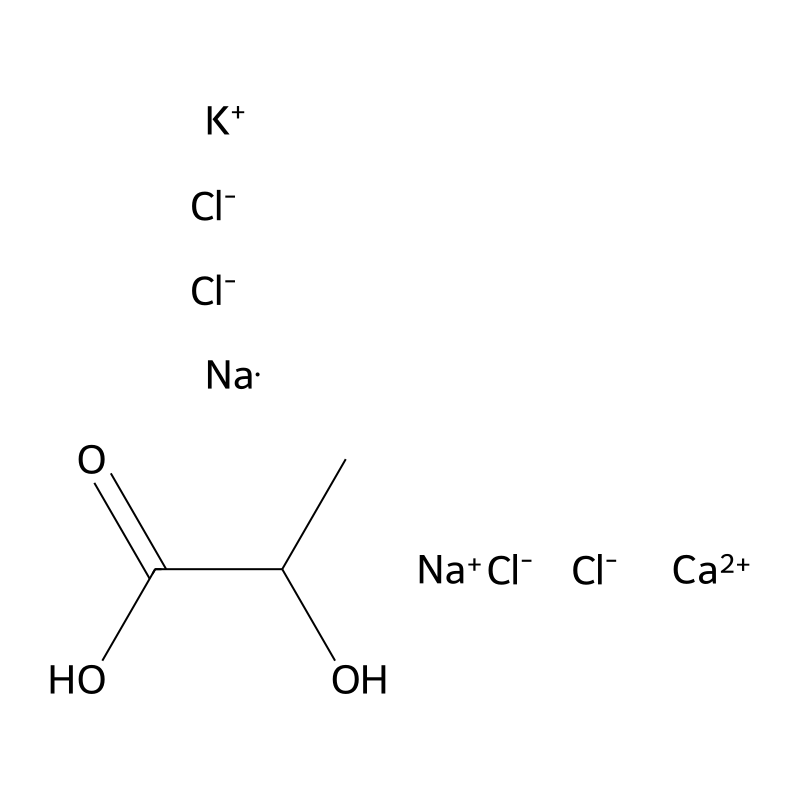

Ringer's lactate solution represents a complex pharmaceutical formulation characterized by its multi-component ionic composition [1] [2]. The overall molecular formula representation of Ringer's lactate is documented as C₃H₆CaCl₄KNa₂O₃, with a calculated molecular weight of 357.046 grams per mole [1] [4]. This comprehensive formula encompasses all the constituent ionic components present in the solution, reflecting the chemical complexity of this crystalloid preparation [2].

The structural composition of Ringer's lactate solution consists of four primary chemical compounds that dissociate completely when dissolved in water for injection [10] [15]. These constituent compounds include sodium chloride (NaCl), sodium lactate (C₃H₅NaO₃), potassium chloride (KCl), and calcium chloride dihydrate (CaCl₂- 2H₂O) [17] [22]. Each component maintains its distinct molecular structure while contributing specific ionic species to the final solution [10].

The sodium lactate component, with the molecular formula C₃H₅NaO₃ and molecular weight of 112.06 grams per mole, represents the most structurally complex constituent [15] [20]. This compound is derived from propanoic acid, 2-hydroxy-, monosodium salt, providing the lactate anion that distinguishes this solution from conventional saline preparations [1] [5].

Ionic Components and Concentrations

The ionic composition of Ringer's lactate solution is precisely formulated to approximate physiological electrolyte concentrations while maintaining electrical neutrality [3] [9]. The solution contains five primary ionic species, each contributing to the overall therapeutic effectiveness and physiological compatibility of the preparation [14] [19].

| Ion | Concentration (mEq/L) | Concentration (mmol/L) | Source Compound |

|---|---|---|---|

| Sodium (Na+) | 130 | 130 | Sodium chloride & Sodium lactate |

| Potassium (K+) | 4 | 4 | Potassium chloride |

| Calcium (Ca++) | 2.7 | 1.35 | Calcium chloride dihydrate |

| Chloride (Cl-) | 109 | 109 | Sodium chloride, Potassium chloride, Calcium chloride |

| Lactate | 28 | 28 | Sodium lactate |

Sodium (Na+) Content

The sodium content in Ringer's lactate solution is maintained at 130 milliequivalents per liter, representing the predominant cation in the formulation [11] [13] [17]. This concentration is derived from two primary sources: sodium chloride contributing approximately 103 milliequivalents and sodium lactate providing the remaining 27 milliequivalents [6] [10]. The sodium concentration closely approximates the normal physiological range found in human plasma, which typically ranges between 135-145 milliequivalents per liter [12] [14].

The dual source of sodium ions creates a balanced electrolyte profile that maintains the solution's isotonic characteristics [3] [19]. Research findings indicate that the 130 milliequivalent per liter concentration provides adequate sodium replacement while minimizing the risk of hypernatremia compared to higher concentration saline solutions [29] [14].

Potassium (K+) Content

Potassium chloride contributes 4 milliequivalents per liter of potassium ions to the Ringer's lactate formulation [10] [13] [17]. This relatively modest concentration represents approximately 10% of the normal daily potassium requirement and is insufficient for treating severe potassium deficiency states [30] [14]. The potassium content is specifically designed to approximate the free ionic concentration present in normal plasma [5] [9].

The molecular source of potassium is potassium chloride (KCl), with a molecular formula providing one potassium cation and one chloride anion per molecule [28]. The molecular weight of potassium chloride is 74.55 grams per mole, and it maintains complete dissociation in aqueous solution [15] [28].

Calcium (Ca++) Content

Calcium chloride dihydrate serves as the source of calcium ions in Ringer's lactate solution, providing 2.7 milliequivalents per liter of calcium [10] [13] [17]. This divalent cation concentration corresponds to 1.35 millimoles per liter, accounting for the double positive charge of each calcium ion [14] [19]. The calcium content approximates the free calcium concentration in normal human plasma [5] [9].

The molecular structure of calcium chloride dihydrate (CaCl₂- 2H₂O) consists of one calcium cation bound to two chloride anions with two water molecules of hydration [15] [27]. The molecular weight of this hydrated compound is 147.02 grams per mole [15] [27]. The calcium component demonstrates high water solubility and complete ionization when dissolved [27].

Chloride (Cl-) Content

Chloride represents the primary anion in Ringer's lactate solution, with a total concentration of 109 milliequivalents per liter [10] [13] [17]. This concentration is derived from three chloride-containing compounds: sodium chloride, potassium chloride, and calcium chloride dihydrate [14] [22]. The chloride concentration is deliberately reduced compared to normal saline to accommodate the inclusion of lactate anions while maintaining electrical neutrality [3] [5].

The distribution of chloride sources includes approximately 103 milliequivalents from sodium chloride, 4 milliequivalents from potassium chloride, and 2 milliequivalents from calcium chloride [6] [9]. This multi-source approach ensures balanced electrolyte delivery while maintaining the desired ionic composition [14].

Lactate Content

Sodium lactate contributes 28 milliequivalents per liter of lactate anions to the solution composition [10] [13] [17]. The lactate component represents the distinguishing characteristic of this crystalloid solution, differentiating it from conventional saline preparations [3] [5]. The molecular formula of sodium lactate (C₃H₅NaO₃) indicates the presence of a three-carbon organic anion with hydroxyl and carboxyl functional groups [15] [20].

The lactate concentration is specifically formulated to provide buffering capacity through metabolic conversion to bicarbonate in vivo [5] [25]. Research demonstrates that lactate ions undergo hepatic metabolism, ultimately converting to carbon dioxide and water while consuming hydrogen cations [24] [29]. This metabolic pathway contributes to the alkalinizing effect of the solution [10] [23].

Physical Properties

The physical characteristics of Ringer's lactate solution are carefully controlled to ensure pharmaceutical quality, stability, and therapeutic effectiveness [19] [22]. These properties include pH characteristics, osmolarity parameters, and various stability factors that influence the solution's performance and shelf life [30] [34].

| Property | Value |

|---|---|

| pH | 6.5 (6.0-7.5) |

| Osmolarity | 273 mOsmol/L |

| Tonicity | Isotonic |

| Caloric Content | 9 kcal/L |

| Appearance | Clear, colorless solution |

| Storage Temperature | Below 25°C |

pH Characteristics and Buffer Capacity

Ringer's lactate solution maintains a pH range of 6.0 to 7.5, with a typical value of approximately 6.5 [10] [13] [17]. This slightly acidic pH is adjusted using hydrochloric acid or sodium hydroxide during manufacturing to ensure consistency and stability [11] [17]. The pH characteristics are influenced by the presence of lactate anions, which contribute to the solution's buffering capacity [21] [18].

The buffer capacity of Ringer's lactate solution is primarily derived from the lactate component, which functions as a metabolic buffer rather than a traditional chemical buffer system [18] [21]. Research findings indicate that the lactate anions undergo hepatic conversion to bicarbonate, providing indirect buffering through metabolic pathways [23] [25]. This mechanism distinguishes Ringer's lactate from conventional chemical buffer systems that rely on weak acid-base pairs [24] [18].

The buffering effectiveness is quantitatively related to the lactate concentration and the metabolic capacity of the recipient [21] [25]. Studies demonstrate that each milliequivalent of lactate can theoretically generate one milliequivalent of bicarbonate through complete hepatic metabolism [26] [29]. This metabolic buffering capacity provides alkalinizing effects that can counteract mild metabolic acidosis [23] [24].

Osmolarity and Tonicity Parameters

The calculated osmolarity of Ringer's lactate solution is 273 milliosmoles per liter, classifying it as an isotonic solution [10] [13] [17]. This osmolarity value is achieved by summing the contributions of all ionic species: sodium (130 mOsmol/L), chloride (109 mOsmol/L), potassium (4 mOsmol/L), calcium (2.7 mOsmol/L), and lactate (28 mOsmol/L) [19] [22]. The calculated osmolarity closely approximates the normal physiological range of 280-310 milliosmoles per liter [11] [29].

The isotonic characteristics of Ringer's lactate solution result in minimal osmotic driving force across cellular membranes, reducing the potential for cellular swelling or shrinkage [29] [19]. Research demonstrates that isotonic solutions tend to remain predominantly in the extracellular space, making them suitable for volume replacement applications [3] [14]. The tonicity parameters indicate that the solution maintains osmotic equilibrium with plasma under normal physiological conditions [22] [19].

Comparative studies show that the osmolarity of Ringer's lactate solution (273 mOsmol/L) is slightly lower than normal saline (308 mOsmol/L), contributing to reduced risk of hyperchloremic acidosis [29] [3]. The balanced electrolyte composition maintains isotonicity while providing more physiologically appropriate ionic ratios [14] [9].

Solution Stability Factors

The stability of Ringer's lactate solution is influenced by multiple physical and chemical factors, including temperature, light exposure, container material, and storage duration [30] [34]. Pharmaceutical stability studies demonstrate that properly stored solutions maintain chemical and physical integrity for extended periods under controlled conditions [31] [32].

Temperature represents a critical stability factor, with recommended storage temperatures below 25°C for optimal preservation [34] [30]. Research findings indicate that solutions stored at 4°C demonstrate superior stability compared to room temperature storage, particularly for extended periods [35] [31]. Studies examining oxytocin stability in Ringer's lactate solution found that refrigerated storage at 5°C maintained drug stability for seven days, while room temperature storage (25°C) limited stability to 24 hours [31].

Container material and storage conditions significantly influence solution stability and integrity [30] [32]. Clinical studies examining long-term storage of Ringer's lactate solutions in plastic containers demonstrated maintained stability for periods ranging from 8 months to 2.3 years when stored in controlled temperature and humidity environments [32]. The plastic containers are specifically formulated to minimize chemical leaching and maintain solution integrity throughout the shelf life [10] [17].